

NUC-7738 Clinical Trial Outcomes: A Comparative Meta-analysis

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Compound of Interest

Compound Name: NUC-7738

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This guide provides a comprehensive meta-analysis of the clinical trial outcomes for **NUC-7738**, a novel ProTide derivative of 3'-deoxyadenosine (cordycepin). It offers an objective comparison with alternative treatments for advanced malignancies, supported by available experimental data.

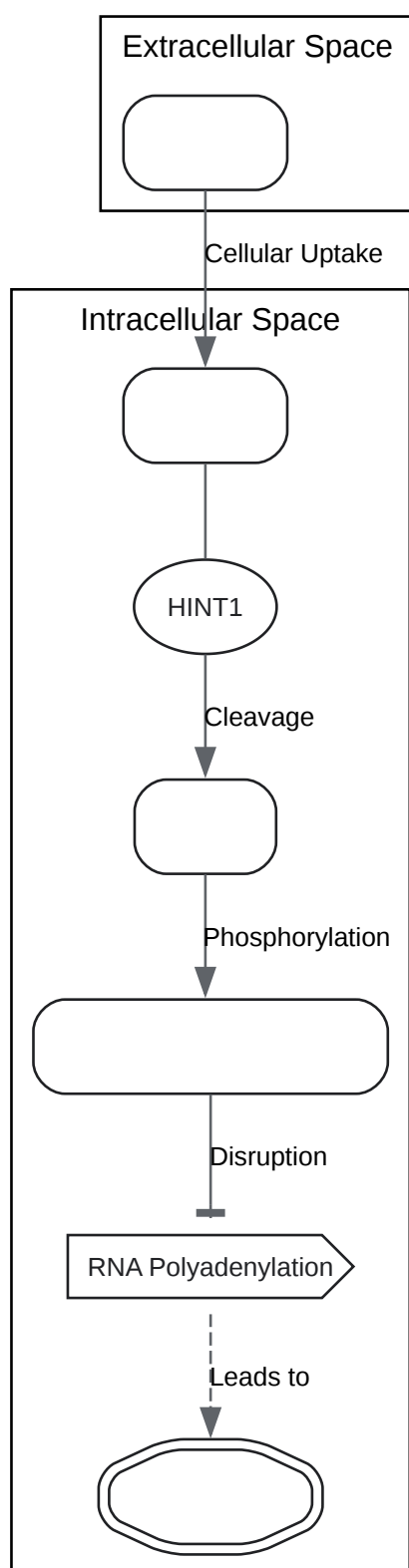
Executive Summary

NUC-7738 is an investigational anticancer agent designed to overcome the limitations of its parent compound, cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1] [2] By utilizing ProTide technology, **NUC-7738** bypasses key resistance mechanisms, leading to enhanced delivery of the active anti-cancer metabolite, 3'-dATP, directly into tumor cells.[2][3] Clinical trials have investigated **NUC-7738** as both a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab. This guide summarizes the findings from the NuTide:701 clinical trial and compares them with the current standard of care for patients with advanced solid tumors, particularly those with metastatic melanoma resistant to PD-1 inhibitors.

Mechanism of Action

NUC-7738 is a phosphoramidate prodrug of 3'-deoxyadenosine. This modification protects the molecule from premature degradation in the bloodstream and facilitates its entry into cancer cells.[4] Once inside the cell, the phosphoramidate moiety is cleaved by the enzyme Histidine

Triad Nucleotide-binding Protein 1 (HINT1), releasing the activated monophosphate form of 3'-deoxyadenosine.[5] This active metabolite, 3'-dATP, exerts its anticancer effects primarily by disrupting RNA polyadenylation, which can lead to metabolic stress, inhibition of cell division, and apoptosis.[6] Furthermore, preclinical and clinical data suggest that **NUC-7738** can modulate the tumor microenvironment, potentially sensitizing tumors to immunotherapy.[2][7]



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Figure 1: Simplified signaling pathway of **NUC-7738** activation and mechanism of action.

Clinical Trial Data: NUC-7738

The primary clinical investigation of **NUC-7738** is the Phase 1/2 NuTide:701 study (NCT03829254), which evaluates the drug as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[\[1\]](#)[\[8\]](#)

Phase 1 Monotherapy Trial (NuTide:701)

The Phase 1 portion of the NuTide:701 study was a dose-escalation trial designed to determine the safety, tolerability, and maximum tolerated dose (MTD) of **NUC-7738** monotherapy in patients with advanced solid tumors who had exhausted standard treatment options.[\[1\]](#)[\[8\]](#)

Patients received **NUC-7738** via intravenous infusion on either a weekly or fortnightly schedule.[\[1\]](#)

While specific quantitative data from the dose-escalation cohorts, including the MTD, have not been detailed in publicly available sources, the trial has established a favorable safety profile for **NUC-7738** as a monotherapy.[\[6\]](#)[\[7\]](#) Encouraging signs of anti-tumor activity, including prolonged stable disease and tumor reductions, were observed.[\[6\]](#)[\[7\]](#)

Phase 2 Combination Trial with Pembrolizumab in Melanoma (NuTide:701)

The Phase 2 part of the NuTide:701 study is evaluating **NUC-7738** in combination with pembrolizumab in patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy.[\[1\]](#)[\[4\]](#)

Table 1: Efficacy of **NUC-7738** in Combination with Pembrolizumab in PD-1 Inhibitor-Resistant Melanoma

Endpoint	Result	Citation
Number of Patients	12	[9]
Disease Control Rate (DCR)	75% (9 of 12 patients)	[4][9]
Partial Response (PR)	2 patients	[4][9]
Notable Tumor Reduction	55% reduction in one patient refractory to ipilimumab + nivolumab	[4][9]
Median Progression-Free Survival (mPFS)	> 5 months (in 7 of 12 patients)	[9][10]

Table 2: Safety Profile of **NUC-7738** in Combination with Pembrolizumab

Adverse Event (Grade ≥3)	Incidence	Citation
Transaminitis (Grade 4, reversible)	1 patient	[6]
Abdominal pain (Grade 3)	2 patients	[6]
Diarrhea (Grade 3)	2 patients	[6]
Fatigue (Grade 3)	2 patients	[6]

Comparison with Alternative Treatments

The primary indication for the **NUC-7738** combination therapy is for patients with metastatic melanoma who have developed resistance to PD-1 inhibitors. The standard of care in this setting includes ipilimumab-based regimens or, for patients with a BRAF V600 mutation, BRAF/MEK inhibitors.

Table 3: Comparison of Efficacy in PD-1 Inhibitor-Resistant Melanoma

Treatment	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)	Citation
NUC-7738 + Pembrolizumab	Not yet reported (2 PRs in 12 patients)	> 5 months	Not yet reported	[9] [10]
Ipilimumab Monotherapy	13%	2.6 months	8.8 months	[11]
Ipilimumab + Nivolumab/Pembrolizumab	29% - 31%	3.0 - 5.0 months	20.4 - 24.7 months	[11] [12]
BRAF/MEK Inhibitors (in BRAF-mutated patients post-immunotherapy)	32% (in a Phase II study)	~2.5 months (in a real-world cohort)	Not consistently reported in this specific setting	[2] [13]

Table 4: Comparison of Safety Profiles (Grade ≥3 Adverse Events)

Treatment	Key Adverse Events (Grade ≥ 3)	Incidence	Citation
NUC-7738 + Pembrolizumab	Transaminitis, abdominal pain, diarrhea, fatigue	Reported in a small cohort	[6]
Ipilimumab Monotherapy	Immune-related adverse events (e.g., colitis, hepatitis)	33%	[11]
Ipilimumab + Nivolumab/Pembrolizumab	Immune-related adverse events	27% - 31%	[11][12]
BRAF/MEK Inhibitors	Pyrexia, rash, diarrhea, fatigue	Varies by specific combination	[2]

Experimental Protocols

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) of **NUC-7738** and its parent compound, 3'-deoxyadenosine, was determined against various cancer cell lines. A common method for this is the MTT assay.[14]

General Protocol for MTT Assay:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the test compound (e.g., **NUC-7738**) and incubated for a specified period (e.g., 48 or 72 hours).[15]
- Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[14]
- Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14]

- The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).[14]
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[14]
- Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Trial Methodology (NuTide:701)

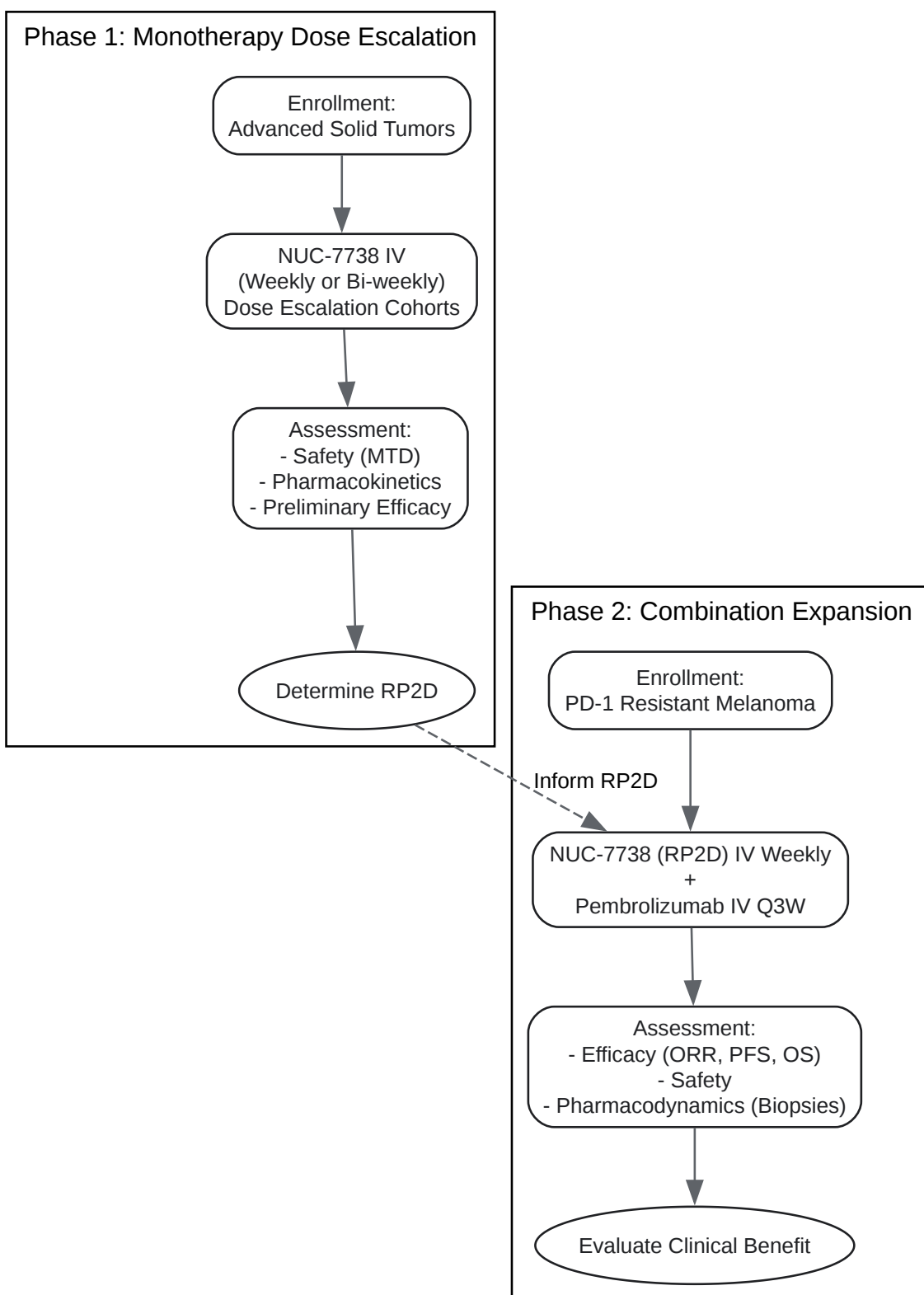
The NuTide:701 trial is a Phase 1/2, open-label, dose-escalation, and expansion study.[1]

Phase 1 (Monotherapy):

- Objective: To determine the MTD and recommended Phase 2 dose (RP2D) of **NUC-7738**. [1]
- Design: Patients with advanced solid tumors received escalating doses of **NUC-7738** intravenously on a weekly or bi-weekly schedule. [1]
- Assessments: Safety (adverse events), pharmacokinetics (PK), and preliminary anti-tumor activity were evaluated. [5]

Phase 2 (Combination Therapy):

- Objective: To evaluate the efficacy and safety of **NUC-7738** in combination with pembrolizumab. [1]
- Population: Patients with metastatic cutaneous melanoma who have progressed on prior PD-1 inhibitor therapy. [1]
- Treatment Regimen: **NUC-7738** administered intravenously weekly, with pembrolizumab administered every three weeks. [4]
- Assessments: Primary endpoint is likely objective response rate (ORR). Secondary endpoints include duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety. [1] Tumor biopsies are taken to assess pharmacodynamic markers. [7]



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Figure 2: Workflow of the NuTide:701 Phase 1/2 clinical trial.

Conclusion

NUC-7738, a novel ProTide of cordycepin, has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity, both as a monotherapy and in combination with pembrolizumab. In the challenging setting of PD-1 inhibitor-resistant melanoma, the combination of **NUC-7738** and pembrolizumab has shown promising efficacy, with a high disease control rate and a median progression-free survival that appears favorable when compared to historical data for standard-of-care options. Further investigation in larger patient cohorts is warranted to confirm these preliminary findings and to fully elucidate the role of **NUC-7738** in the treatment of advanced cancers. The ability of **NUC-7738** to modulate the tumor microenvironment and potentially re-sensitize tumors to immunotherapy is a particularly promising area for future research.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Comprehensive Clinical Trial Data Summation for BRAF-MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
- 5. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tipranks.com [tipranks.com]
- 8. A Safety, Pharmacokinetic and Clinical Activity Study of NUC-7738 in Patients With Advanced Solid Tumours and Lymphoma [ctv.veeva.com]

- 9. [nucana.com](https://www.nucana.com) [[nucana.com](https://www.nucana.com)]
- 10. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NuCana plc [ir.nucana.com]
- 11. Ipilimumab alone or ipilimumab plus anti-PD-1 therapy in patients with metastatic melanoma resistant to anti-PD-(L)1 monotherapy: a multicentre, retrospective, cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Combined Therapy with Anti-PD1 and BRAF and/or MEK Inhibitor for Advanced Melanoma: A Multicenter Cohort Study [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
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